molecular formula C18H24F2N2O2 B7339552 4-[2-(2,4-difluorophenyl)ethyl]-N-[(3R)-oxolan-3-yl]piperidine-1-carboxamide

4-[2-(2,4-difluorophenyl)ethyl]-N-[(3R)-oxolan-3-yl]piperidine-1-carboxamide

Numéro de catalogue: B7339552
Poids moléculaire: 338.4 g/mol
Clé InChI: NFYSDZPVABTLLJ-MRXNPFEDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[2-(2,4-difluorophenyl)ethyl]-N-[(3R)-oxolan-3-yl]piperidine-1-carboxamide, commonly known as DF-MPJC, is a novel and potent class of selective dopamine D2 receptor agonist. This compound has been extensively studied for its potential therapeutic applications in neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction. The following paper aims to provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DF-MPJC.

Mécanisme D'action

DF-MPJC selectively activates dopamine D2 receptors in the brain, leading to an increase in dopamine neurotransmission. This activation is achieved by the binding of DF-MPJC to the orthosteric binding site of the dopamine D2 receptor, which induces a conformational change in the receptor, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
The activation of dopamine D2 receptors by DF-MPJC leads to several biochemical and physiological effects. These effects include an increase in dopamine release, a decrease in glutamate release, and an increase in the firing rate of dopaminergic neurons. These effects ultimately lead to the improvement of motor behavior in Parkinson's disease, the reduction of positive symptoms in schizophrenia, and the reduction of the rewarding effects of drugs of abuse.

Avantages Et Limitations Des Expériences En Laboratoire

DF-MPJC has several advantages for lab experiments, including its high potency and selectivity for dopamine D2 receptors, its ability to cross the blood-brain barrier, and its long half-life. However, DF-MPJC also has some limitations, including its potential for off-target effects and the lack of clinical data on its safety and efficacy.

Orientations Futures

DF-MPJC has shown promising results in preclinical studies, and several future directions can be explored to further understand its potential therapeutic applications. These directions include the investigation of its efficacy in clinical trials, the exploration of its potential for combination therapy with other drugs, and the development of novel formulations for improved delivery and bioavailability. Additionally, further studies are needed to elucidate the potential side effects and long-term safety of DF-MPJC.
In conclusion, DF-MPJC is a novel and potent class of selective dopamine D2 receptor agonist that has shown promising results in preclinical studies for its potential therapeutic applications in neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction. Further research is needed to fully understand its potential and limitations for clinical use.

Méthodes De Synthèse

The synthesis of DF-MPJC involves the reaction of 2,4-difluorophenethylamine with 3R-oxolan-3-ylpiperidine-1-carboxylic acid followed by the coupling of the resulting intermediate with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final product is obtained by purification through chromatography techniques.

Applications De Recherche Scientifique

DF-MPJC has been extensively studied for its potential therapeutic applications in neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction. In Parkinson's disease, DF-MPJC has shown to improve motor behavior in animal models by selectively activating dopamine D2 receptors in the striatum. In schizophrenia, DF-MPJC has shown to reduce the positive symptoms of the disease by enhancing dopamine neurotransmission in the mesolimbic pathway. In drug addiction, DF-MPJC has shown to reduce the rewarding effects of drugs of abuse by modulating dopamine release in the nucleus accumbens.

Propriétés

IUPAC Name

4-[2-(2,4-difluorophenyl)ethyl]-N-[(3R)-oxolan-3-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F2N2O2/c19-15-4-3-14(17(20)11-15)2-1-13-5-8-22(9-6-13)18(23)21-16-7-10-24-12-16/h3-4,11,13,16H,1-2,5-10,12H2,(H,21,23)/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYSDZPVABTLLJ-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC2=C(C=C(C=C2)F)F)C(=O)NC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]1NC(=O)N2CCC(CC2)CCC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.